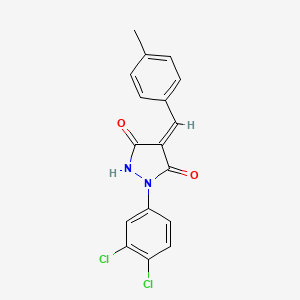![molecular formula C13H10O6 B5889589 3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)
3-[(4-carboxyphenoxy)methyl]-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-carboxyphenoxy)methyl]-2-furoic acid, commonly known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 is a furoic acid derivative that has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of CFM-2 is not fully understood. However, it has been proposed that CFM-2 exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. CFM-2 has also been shown to inhibit the activity of certain enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CFM-2 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. CFM-2 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CFM-2 has been shown to exhibit anti-oxidant properties, which may help protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. CFM-2 is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on CFM-2. One area of interest is the development of CFM-2 derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of CFM-2 as a therapeutic agent for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of CFM-2 and its potential applications in various fields of scientific research.
Synthesemethoden
CFM-2 can be synthesized through a multistep process that involves the condensation of 4-carboxyphenol with 2-furoic acid. The resulting intermediate is then subjected to further reactions, including esterification, hydrolysis, and decarboxylation, to obtain the final product. This synthesis method has been optimized to produce high yields of CFM-2 with high purity.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. CFM-2 has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-12(15)8-1-3-10(4-2-8)19-7-9-5-6-18-11(9)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAFOGXVZJFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=C(OC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)



![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5889571.png)



![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)
![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)
